4-bromo-N-tert-butylnaphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-tert-butylnaphthalene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative of naphthalene, and its unique chemical structure makes it an interesting compound for researchers to study.
Mechanism of Action
The mechanism of action of 4-bromo-N-tert-butylnaphthalene-1-sulfonamide involves its ability to bind to the active site of enzymes, thereby inhibiting their activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and the compound's structure.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-tert-butylnaphthalene-1-sulfonamide can have various biochemical and physiological effects, depending on the specific enzyme being targeted. For example, it has been shown to inhibit the growth of cancer cells by targeting metalloproteinases, which are involved in tumor invasion and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-N-tert-butylnaphthalene-1-sulfonamide in lab experiments is its specificity for certain enzymes. This allows researchers to target specific pathways or processes without affecting other enzymes or molecules. However, one limitation is that the compound's potency and selectivity can vary depending on the specific enzyme being targeted and the experimental conditions.
Future Directions
There are several future directions for research involving 4-bromo-N-tert-butylnaphthalene-1-sulfonamide. One area of interest is the development of more potent and selective inhibitors for specific enzymes. Additionally, researchers are exploring the potential applications of this compound in drug delivery systems and as a tool for studying enzyme function and structure. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 4-bromo-N-tert-butylnaphthalene-1-sulfonamide involves the reaction of 4-bromo-1-naphthalenesulfonyl chloride with tert-butylamine. This reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography.
Scientific Research Applications
4-bromo-N-tert-butylnaphthalene-1-sulfonamide has been used in various scientific studies, including medicinal chemistry, biochemistry, and pharmacology. It has been studied as a potential inhibitor of certain enzymes, such as carbonic anhydrase and metalloproteinases, which are involved in various diseases.
properties
Product Name |
4-bromo-N-tert-butylnaphthalene-1-sulfonamide |
---|---|
Molecular Formula |
C14H16BrNO2S |
Molecular Weight |
342.25 g/mol |
IUPAC Name |
4-bromo-N-tert-butylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C14H16BrNO2S/c1-14(2,3)16-19(17,18)13-9-8-12(15)10-6-4-5-7-11(10)13/h4-9,16H,1-3H3 |
InChI Key |
ILPWAMPZHONQNK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.